Triethylamine hydrochloride

Vue d'ensemble

Description

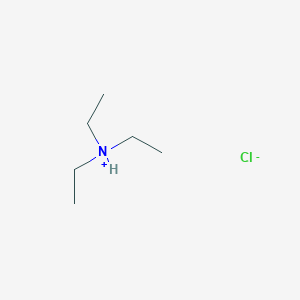

Triethylamine hydrochloride, also known as triethylammonium chloride, is a colorless, odorless, and hygroscopic powder . It decomposes when heated to 261 °C . Triethylamine is soluble in water to the extent of 112.4 g/L at 20 °C . It is also miscible in common organic solvents, such as acetone, ethanol, and diethyl ether .

Synthesis Analysis

Triethylamine is commonly employed in organic synthesis as a base, most often in the preparation of esters and amides from acyl chlorides . Such reactions lead to the production of hydrogen chloride which combines with triethylamine to form the salt triethylamine hydrochloride .

Molecular Structure Analysis

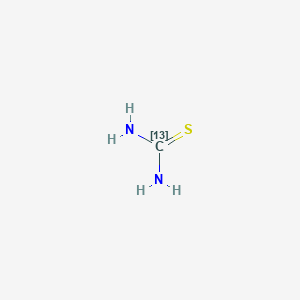

Triethylamine has the chemical formula C6H15N . It is a strongly basic and volatile liquid with a pungent, amine-like odor . The 3D structure of Triethylamine can be viewed using Java or Javascript .

Chemical Reactions Analysis

When Triethylamine reacts with Hydrochloric acid (HCl), the nitrogen atom in Triethylamine will accept a proton (H+) from HCl, forming a positively charged nitrogen atom . This reaction removes the hydrogen chloride from the reaction mixture, which is required for these reactions to proceed to completion .

Physical And Chemical Properties Analysis

Triethylamine hydrochloride has a molecular weight of 137.65 . It is a colorless, odorless, and hygroscopic powder . It decomposes when heated to 261 °C . Triethylamine is soluble in water to the extent of 112.4 g/L at 20 °C . It is also miscible in common organic solvents, such as acetone, ethanol, and diethyl ether .

Applications De Recherche Scientifique

Solubility Determination

TEA·HCl’s solubility has been studied extensively. The saturated solubility of TEA·HCl was determined using the static method in binary mixed solvents at temperatures ranging from 298.15 to 333.15 K and ambient pressure . The solubility of TEA·HCl in the selected binary solvents increased with the increasing temperature and decreased with the increasing molar fraction of dimethyl carbonate (DMC) .

Quantum Chemistry Calculations

Quantum chemistry calculations were performed to analyze the dissolution process among different solvents . The Gibbs energy, enthalpy, and entropy of TEA·HCl dissolved in each mixed solvent can be determined by applying van’t Hoff equations, revealing an endothermic and entropy-driven dissolution process .

Phase Transfer Catalyst

TEA·HCl is commonly used as a phase transfer catalyst . It is an essential raw material for pharmaceuticals, pesticides, dyestuffs, and other organic syntheses .

High-Performance Liquid Chromatography (HPLC)

Triethylamine is used as a competing base for the separation of acidic basic and neutral drugs by reverse-phased high-performance liquid chromatography (HPLC) .

Quenching Agent in Ozonolysis

Triethylamine is also used in industry as a quenching agent in the ozonolysis of alkenes .

Study of Physical and Chemical Properties

The effects of benzene on the radial distribution function, coordination number, spatial distribution function, physical and chemical properties such as density, viscosity, conductivity and transport properties of triethylamine hydrochloride /chloroaluminate ( [Et 3 NH] Cl/AlCl 3) ionic liquid were studied by first principle and molecular dynamics simulation .

Mécanisme D'action

Target of Action

Triethylamine hydrochloride, also known as triethylammonium chloride, is a tertiary amine . It is a bifunctional compound that exhibits both properties of alcohols and amines . It is capable of accepting a hydrogen to form hydroxide and a conjugate acid .

Mode of Action

Triethylamine hydrochloride acts as a pH adjuster and surfactant in various industrial and cosmetic products . As an amine, it is capable of accepting a hydrogen ion to form hydroxide and a conjugate acid . This reaction raises the pH of the solution . As a surfactant, it can lower the interfacial tension in a mixture or solution to prevent separation of emulsions or precipitation of a compound out of solution .

Result of Action

The primary result of triethylamine hydrochloride’s action is the adjustment of pH and the prevention of emulsion separation or compound precipitation in solutions . This can have various effects depending on the specific context in which it is used. For example, in cosmetic products, it can help maintain the stability and effectiveness of the product.

Action Environment

The action of triethylamine hydrochloride can be influenced by various environmental factors. For example, its ability to accept a hydrogen ion and thus adjust pH is dependent on the existing pH of the solution. Additionally, its effectiveness as a surfactant can be influenced by the presence of other surfactants or solvents in the solution. It is a hygroscopic powder, which decomposes when heated to 261 °C , indicating that it should be stored in a cool, dry place .

Safety and Hazards

Triethylamine hydrochloride is harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is recommended to wear protective gloves/protective clothing/eye protection/face protection while handling it . It should be stored in a well-ventilated place and the container should be kept tightly closed .

Orientations Futures

The effects of benzene on the radial distribution function, coordination number, spatial distribution function, physical and chemical properties such as density, viscosity, conductivity, and transport properties of triethylamine hydrochloride/chloroaluminate ionic liquid were studied . The results obtained in this paper may be used to optimize the composition of electrolytes in aluminum-ion batteries and also to further investigate the processes taking place in chloroaluminate ILs .

Propriétés

IUPAC Name |

N,N-diethylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.ClH/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILWRPSCZWQJDMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51974-04-0, 121-44-8 (Parent) | |

| Record name | Ethanamine, N,N-diethyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51974-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8060292 | |

| Record name | Ethanamine, N,N-diethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] White crystalline powder; [MSDSonline] | |

| Record name | Triethylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7563 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

245 °C (sublimes) | |

| Record name | TRIETHYLAMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5689 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1X10+6 mg/L at 25 °C, Soluble in 0.7 parts water, Very soluble in ethanol, chloroform, Soluble in alcohol, chloroform; very slightly soluble in benzene. Practically insoluble in ether | |

| Record name | TRIETHYLAMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5689 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0689 g/cu cm 21 °C | |

| Record name | TRIETHYLAMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5689 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000138 [mmHg] | |

| Record name | Triethylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7563 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Triethylamine hydrochloride | |

Color/Form |

Crystals from alcohol, Hexagonal crsystals from alcohol | |

CAS RN |

554-68-7 | |

| Record name | Triethylamine, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIETHYLAMINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanamine, N,N-diethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanamine, N,N-diethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NX3818GCW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIETHYLAMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5689 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

260 °C (decomposes) | |

| Record name | TRIETHYLAMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5689 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of triethylamine hydrochloride in organic synthesis?

A: Triethylamine hydrochloride is frequently employed as a mild acid catalyst in organic synthesis. Its presence can facilitate various reactions, including esterifications, amidations, and cycloadditions. For instance, it has been successfully utilized in the synthesis of polyaspartic acid within AlCl3-Et3NHCl ionic liquids, showcasing its efficacy in a specialized reaction medium. []

Q2: Can you provide an example of triethylamine hydrochloride acting as a catalyst in a specific chemical reaction?

A: Triethylamine hydrochloride demonstrates remarkable catalytic activity in the melt polymerization of carbonate monomers, including trimethylene carbonate (TMC). [] Its catalytic efficacy rivals that of traditional catalysts like stannous octoate, achieving comparable monomer conversions in significantly shorter reaction times.

Q3: How does the acidity of triethylamine hydrochloride impact its catalytic activity in alkylation reactions?

A: Research suggests a direct correlation between the acidity of triethylamine hydrochloride-based ionic liquids and their effectiveness as catalysts in alkylation reactions. [] For instance, modifying a triethylamine hydrochloride/ferric chloride ionic liquid system with HCl significantly enhances its acidity. This, in turn, boosts the conversion rate of 1-hexene in benzene alkylation, achieving complete conversion with 100% monoalkylation selectivity within an hour.

Q4: Has triethylamine hydrochloride been explored as a catalyst in environmentally friendly chemical processes?

A: Yes, triethylamine hydrochloride has been investigated as a catalyst in the synthesis of 5-substituted tetrazoles from nitriles. [] This reaction is particularly important in medicinal chemistry for creating metabolically stable carboxylic acid isosteres. Triethylamine hydrochloride offers a potentially greener alternative to traditional, less environmentally friendly catalysts.

Q5: How does the presence of benzene affect the properties of triethylamine hydrochloride-based ionic liquids?

A: Molecular dynamics simulations reveal that increasing benzene concentration in triethylamine hydrochloride/chloroaluminate ionic liquids leads to a gradual decrease in density. [] Additionally, the interaction between cations and anions weakens, resulting in reduced viscosity, enhanced diffusion, and increased conductivity.

Q6: Are there instances where triethylamine hydrochloride is generated as a by-product during a chemical synthesis?

A: Yes, during the synthesis of methyl n-hexylcarbamate from primary alcohols, triethylamine hydrochloride is formed as a by-product. [] The reaction employs the inner salt of methyl (carboxysulfamoyl)triethylamine hydroxide as a key intermediate, highlighting the interconnected nature of chemical transformations involving triethylamine hydrochloride.

Q7: What are the key spectroscopic characteristics of triethylamine hydrochloride?

A: The spectroscopic data for triethylamine hydrochloride, particularly its infrared (IR) spectrum, provides valuable insights into its molecular structure. Key absorption bands are observed at specific wavenumbers, offering a fingerprint for identifying the compound. [, ]

Q8: How do structural modifications of triethylamine hydrochloride derivatives impact their affinity for adenosine receptors?

A: Studies on 1,2,3-triazole[4,5-d]pyridazines, synthesized using triethylamine hydrochloride, revealed that the presence of a 1-benzyl substituent along with an arylamino or cycloalkylamino group at the 4-position significantly influences their binding affinity towards adenosine A1 receptors. [] This highlights the crucial role of specific structural motifs in modulating the biological activity of triethylamine hydrochloride-derived compounds.

Q9: How is triethylamine hydrochloride employed in the production of polymers with desirable properties?

A: Triethylamine hydrochloride plays a crucial role in synthesizing polymers with tailored properties, such as enhanced thermal stability and solubility. [, , ] For example, it acts as a catalyst in the high-temperature solution polycondensation of diimide-diacids with various diols, resulting in poly(ether imide ester)s possessing improved solubility due to the incorporation of bulky groups.

Q10: Has triethylamine hydrochloride been used in developing sustainable battery technologies?

A: Yes, recent research explored the potential of a ternary electrolyte comprising triethylamine hydrochloride (Et3NHCl), aluminum chloride (AlCl3), and magnesium diethylphosphate (Mg(DEP)2) for high-performance rechargeable magnesium batteries. [] This cost-effective and sustainable electrolyte system demonstrated promising results, highlighting the role of triethylamine hydrochloride in advancing next-generation battery technologies.

Q11: Can triethylamine hydrochloride be used to modify natural materials for specific applications?

A: Researchers successfully modified wheat straw cellulose spheres using triethylamine hydrochloride, aiming to enhance their adsorption capacity for copper ions (Cu2+). [] The modification process introduced nitrogen-containing functional groups, demonstrating the potential of triethylamine hydrochloride in tailoring the properties of natural materials for environmental remediation and other applications.

Q12: What is the impact of triethylamine hydrochloride on carotenoid synthesis in plants?

A: Triethylamine hydrochloride, specifically its derivative 2-(4-chlorophenylthio)-triethylamine hydrochloride (CPTA), has been extensively studied for its effects on carotenoid biosynthesis in plants. [, , , ] In tomatoes, CPTA treatment induced the accumulation of lycopene, a red pigment, in lutescent varieties that normally lack it. [, ] This effect was influenced by light conditions, with far-red light antagonizing CPTA's influence. [] Furthermore, in carrots, CPTA increased lycopene levels while reducing alpha- and beta-carotene levels, suggesting a role in modulating specific carotenoid pathways. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate](/img/structure/B54345.png)

![5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate](/img/structure/B54355.png)